

# Clinical Presentation & Incidence of Diarrhea

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Sulopenem

CAS No.: 120788-07-0

Cat. No.: S544220

Get Quote

The table below summarizes the incidence of gastrointestinal adverse reactions reported in clinical trials for **sulopenem** compared to other antibiotics.

| Adverse Reaction                            | ORLYNVAH<br>(Sulopenem)<br>(N=1932) | Amoxicillin/Clavulanate<br>(N=1107) | Ciprofloxacin<br>(N=822) |
|---------------------------------------------|-------------------------------------|-------------------------------------|--------------------------|
| Diarrhea                                    | 10% (194) [1]                       | 4% (45) [1]                         | 3% (21) [1]              |
| Nausea                                      | 4% (80) [1]                         | 3% (32) [1]                         | 4% (30) [1]              |
| Vomiting                                    | 2% (29) [1]                         | 0.4% (4) [1]                        | 1% (11) [1]              |
| Leading to<br>Discontinuation               | 1% (21/1932) [1]                    | N/A                                 | N/A                      |
| Leading to<br>Discontinuation<br>(Diarrhea) | 0.3% (5/1932) [1]                   | N/A                                 | N/A                      |

Most diarrhea cases are mild, with a low rate of treatment discontinuation (only 0.3% for diarrhea) [1]. However, it is critical to monitor for **Clostridioides difficile-associated diarrhea (CDAD)**, which can occur up to two months after antibiotic administration [2] [3]. Symptoms of CDAD include severe, persistent, or watery diarrhea, blood in stool, fever, and severe abdominal cramps [4].

## Experimental Protocols & Data Analysis

For researchers analyzing this adverse event, the following methodological details from pivotal trials are essential.

**1. Key Clinical Trial Design** A 2025 double-blind, randomized, controlled, non-inferiority trial (139 sites in the US) provides primary safety data [5].

- **Intervention:** **Sulopenem** etzadroxil/probenecid (500 mg/500 mg).
- **Comparator:** Amoxicillin/clavulanate (875 mg/125 mg).
- **Population:** Adult women with uncomplicated urinary tract infection (uUTI).
- **Analysis Population:** Safety analysis was performed on all patients who received any trial medication [5].
- **Findings:** This trial confirmed the higher incidence of diarrhea with **sulopenem** (8.1%) compared to amoxicillin/clavulanate (4.1%) [5].

**2. Systematic Review Methodology** A 2025 systematic review (following PRISMA guidelines) synthesized evidence on **sulopenem**'s safety and efficacy [6].

- **Databases Searched:** PubMed, Scopus, Embase, Medline, and Cochrane Library.
- **Search Strategy:** Used MeSH terms and keywords including "uncomplicated urinary tract infection," "uUTI," and "**sulopenem**."
- **Eligibility Criteria:** Included English-language, peer-reviewed primary research (RCTs, cohort studies) on **sulopenem** for adult uUTI. Excluded reviews, non-comparative studies, and pediatric studies [6].
- **Outcome Measures:** Microbiological cure, clinical resolution, recurrence rate, and adverse events were key outcomes [6].

## Mechanistic Pathways & Management

The following diagram illustrates the pathophysiology of **sulopenem**-associated diarrhea and the recommended decision pathway for management, which can inform preclinical and clinical research.



[Click to download full resolution via product page](#)

**Diagram Title: Sulopenem-Associated Diarrhea Management Pathway**

### Key Considerations for Researchers:

- **Drug-Drug Interactions: Sulopenem** is administered with probenecid, an OAT1/3 inhibitor. Be aware of potential interactions with other drugs eliminated via these transporters (e.g., methotrexate, NSAIDs) [2].
- **Contraindications:** The combination is contraindicated in patients with known blood dyscrasias, uric acid kidney stones, or a history of hypersensitivity to beta-lactam antibiotics [2] [3].
- **Animal Model Data:** In preclinical studies, **sulopenem** was present in the milk of lactating rats, suggesting potential for excretion in human milk [2].

#### *Need Custom Synthesis?*

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Safety Profile for ORLYNVAH (sulopenem etzadroxil and ... [orlynvah.com]
2. Sulopenem-Etzadroxil-Probenecid: Side Effects, Uses ... [rxlist.com]
3. Sulopenem etzadroxil and Probenecid [medlineplus.gov]
4. Orlynvah (sulopenem/probenecid): Uses, Side Effects ... [webmd.com]
5. RCT Results: Is Sulopenem as Effective as Amoxicillin ... [obgproject.com]
6. The Role of Sulopenem in the Treatment of Uncomplicated ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Clinical Presentation & Incidence of Diarrhea]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b544220#sulopenem-adverse-effects-diarrhea-management>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)